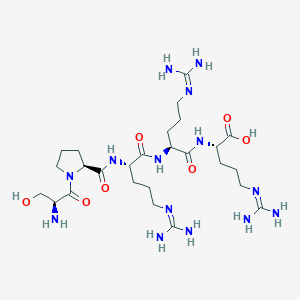
4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide is a synthetic organic compound It is characterized by the presence of a morpholine ring substituted with hydroxybutynyl and phenylpropynyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide typically involves multi-step organic reactions. One possible route could involve the alkylation of morpholine with 4-hydroxybut-2-yne and 3-phenylprop-2-yne under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by the addition of the alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could produce alkenes or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both hydroxy and phenyl groups could enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features might be optimized to develop new drugs for treating diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 4-(4-Hydroxybut-2-yn-1-yl)morpholine
- 4-(3-Phenylprop-2-yn-1-yl)morpholine
- 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)piperidine
Uniqueness
Compared to similar compounds, 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide is unique due to the presence of both hydroxybutynyl and phenylpropynyl groups on the morpholine ring. This dual substitution pattern can impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
671223-19-1 |
|---|---|
分子式 |
C17H20BrNO2 |
分子量 |
350.2 g/mol |
IUPAC名 |
4-[4-(3-phenylprop-2-ynyl)morpholin-4-ium-4-yl]but-2-yn-1-ol;bromide |
InChI |
InChI=1S/C17H20NO2.BrH/c19-14-5-4-10-18(12-15-20-16-13-18)11-6-9-17-7-2-1-3-8-17;/h1-3,7-8,19H,10-16H2;1H/q+1;/p-1 |
InChIキー |
BUWIZNBRWQRGRZ-UHFFFAOYSA-M |
正規SMILES |
C1COCC[N+]1(CC#CCO)CC#CC2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
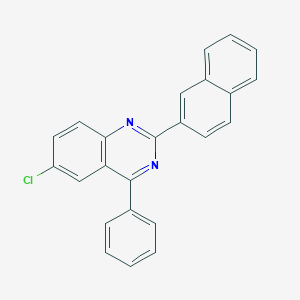
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)
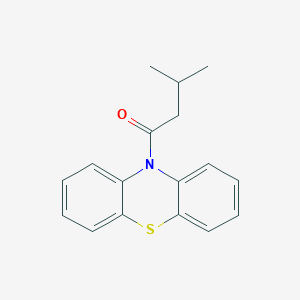
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)

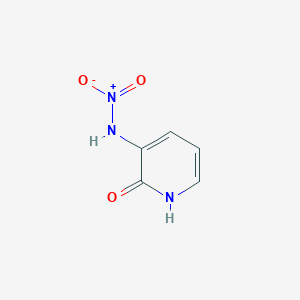
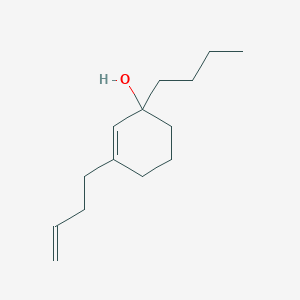
![Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate](/img/structure/B15159368.png)
![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)
